3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline
Description
Contextualization of Substituted Anilines as Chemical Scaffolds
Substituted anilines serve as fundamental building blocks, or scaffolds, in the synthesis of a wide array of more complex molecules. mdpi.com Their utility stems from the reactivity of the aniline (B41778) moiety, which can participate in various chemical transformations, enabling the construction of diverse molecular architectures. In drug discovery, the aniline scaffold is a common feature in many pharmaceutical agents due to its ability to interact with biological targets. cresset-group.comacs.org However, the aniline motif can sometimes be associated with metabolic instability or toxicity. acs.org Consequently, medicinal chemists often modify the substitution pattern on the aniline ring to optimize a compound's pharmacological profile, including its bioavailability, solubility, and selectivity, while mitigating potential adverse effects. cresset-group.com
Role of Trimethoxybenzyl Moieties in Molecular Design
The trimethoxybenzyl group is another important structural motif frequently incorporated into the design of biologically active molecules. The presence of three methoxy (B1213986) groups on the benzyl (B1604629) ring can significantly influence the molecule's properties. For instance, the S-2,4,6-trimethoxybenzyl (Tmob) group has been utilized as a protecting group in peptide synthesis. researchgate.netacs.org The position of the methoxy groups on the aromatic ring is crucial and can affect the compound's biological activity. The trimethoxybenzyl moiety can also play a role in the molecule's interaction with specific biological targets and has been investigated for its potential depigmenting effects by activating certain cellular pathways. google.com
Significance of 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline within Contemporary Chemical Biology and Synthetic Endeavors
The specific compound, this compound, combines the structural features of both a substituted aniline and a trimethoxybenzyl moiety. nih.gov While detailed research specifically on this compound is not extensively documented in publicly available literature, its constituent parts, 3,5-dimethylaniline (B87155) and the trimethoxybenzyl group, are well-studied. 3,5-Dimethylaniline is a known intermediate in the synthesis of dyes and pigments. google.com The combination of this dimethylaniline scaffold with the trimethoxybenzyl group suggests potential applications in areas where the modulation of biological activity through specific structural modifications is desired. The synthesis of similar N-benzylideneaniline derivatives has been explored for their potential antibacterial, antifungal, and antioxidant activities. researchgate.net
Scope and Objectives of Academic Inquiry Pertaining to the Chemical Compound
Academic inquiry into this compound would likely focus on several key areas. A primary objective would be to develop efficient and scalable synthetic routes to the compound. This would involve investigating different methods for the N-alkylation of 3,5-dimethylaniline with a suitable 2,3,4-trimethoxybenzyl halide or through reductive amination of 3,5-dimethylaniline with 2,3,4-trimethoxybenzaldehyde (B140358).
A significant portion of the research would then be dedicated to characterizing the compound's physicochemical properties. This would include determining its melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry) to confirm its structure.
Furthermore, a crucial aspect of academic investigation would be to explore its potential biological activities. Drawing inspiration from the known properties of related N-substituted anilines and trimethoxybenzyl compounds, researchers might investigate its efficacy as an antimicrobial, antioxidant, or anticancer agent. Structure-activity relationship (SAR) studies would be essential to understand how the specific arrangement of the dimethyl and trimethoxy substituents influences its biological effects. This could involve synthesizing and testing a library of related compounds with variations in the substitution patterns on both aromatic rings.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-N-[(2,3,4-trimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-8-13(2)10-15(9-12)19-11-14-6-7-16(20-3)18(22-5)17(14)21-4/h6-10,19H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWQJMHFKJMEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=C(C(=C(C=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3,5 Dimethyl N 2,3,4 Trimethoxybenzyl Aniline
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline reveals several potential synthetic disconnections. The most logical and convergent approach involves the disconnection of the C-N bond between the benzylic carbon and the aniline (B41778) nitrogen. This leads to two key starting materials: 3,5-dimethylaniline (B87155) and a 2,3,4-trimethoxybenzyl equivalent.
This primary disconnection gives rise to three main synthetic strategies:
Reductive Amination: This approach utilizes 2,3,4-trimethoxybenzaldehyde (B140358) and 3,5-dimethylaniline as the primary synthons. The reaction proceeds through the in-situ or stepwise formation of an imine intermediate, which is subsequently reduced to the target secondary amine.
Palladium-Catalyzed N-Alkylation: This strategy involves the coupling of 3,5-dimethylaniline with a suitable 2,3,4-trimethoxybenzyl halide or alcohol. This method offers the potential for high efficiency and functional group tolerance.
Multi-Step Synthesis via Imine Intermediate: This route involves the deliberate synthesis and isolation of the imine formed from 3,5-dimethylaniline and 2,3,4-trimethoxybenzaldehyde, followed by its reduction in a separate step. This can offer greater control over the reaction and purification of the final product.
Development and Refinement of Direct Synthetic Routes
The direct formation of the C-N bond in this compound can be achieved through several methodologies, each with its own set of advantages and challenges.
Reductive Amination Approaches Utilizing 3,5-Dimethylaniline and 2,3,4-Trimethoxybenzaldehyde
Reductive amination is a widely employed and versatile method for the synthesis of secondary and tertiary amines. In the context of synthesizing this compound, this one-pot reaction involves the condensation of 3,5-dimethylaniline with 2,3,4-trimethoxybenzaldehyde to form an imine intermediate, which is then reduced in situ.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices. For instance, in a related reductive amination of benzaldehyde (B42025) with aniline, the use of the Brønsted acidic ionic liquid [Et3NH][HSO4] as a catalyst with sodium borohydride as the reducing agent has been shown to be effective. The reaction conditions, such as temperature and reaction time, play a crucial role in maximizing the yield of the desired N-benzylaniline.
Below is an illustrative data table showcasing typical conditions for the reductive amination of an aniline with a benzaldehyde, which can be adapted for the synthesis of the target compound.
| Amine | Aldehyde | Reducing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Benzaldehyde | NaBH4 | [Et3NH][HSO4] | 90 | 1.25 | 95 |
| 4-Methoxyaniline | 4-Methoxybenzaldehyde | NaBH3CN | Methanol (B129727) | 25 | 24 | 88 |
| 3,5-Dimethylaniline | 2,3,4-Trimethoxybenzaldehyde | NaBH(OAc)3 | Dichloromethane | 25 | 12 | (Estimated) >80 |
This table presents representative data from analogous reactions to illustrate typical conditions and yields.
Palladium-Catalyzed Coupling Strategies for N-Alkylation of Anilines
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. The N-alkylation of anilines with benzyl (B1604629) derivatives can be achieved with high efficiency and selectivity using various palladium catalysts and ligands. This approach is particularly useful when dealing with sterically hindered anilines like 3,5-dimethylaniline.
The choice of the palladium precursor, ligand, and base is critical for the success of these reactions. Common palladium sources include Pd(OAc)2 and Pd2(dba)3, while a wide range of phosphine-based ligands can be employed to modulate the reactivity and selectivity of the catalyst. For sterically hindered anilines, bulky electron-rich ligands often provide the best results.
The following table provides examples of palladium-catalyzed N-alkylation of anilines with benzyl derivatives, highlighting the diversity of applicable catalyst systems.
| Aniline | Benzyl Derivative | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Benzyl chloride | Pd(OAc)2 | XPhos | K3PO4 | Toluene (B28343) | 110 | 95 |
| 2,6-Dimethylaniline | Benzyl bromide | Pd2(dba)3 | RuPhos | NaOtBu | Dioxane | 100 | 85 |
| 3,5-Dimethylaniline | 2,3,4-Trimethoxybenzyl chloride | PdCl2(dppf) | dppf | Cs2CO3 | Toluene | 100 | (Estimated) >90 |
This table presents representative data from analogous reactions to illustrate typical conditions and yields.
Multi-Step Synthesis Involving Imine Intermediates
A multi-step approach involving the formation and isolation of the imine intermediate offers an alternative to one-pot reductive amination. This strategy allows for the purification of the imine before the reduction step, which can lead to a cleaner final product. The condensation of 3,5-dimethylaniline and 2,3,4-trimethoxybenzaldehyde to form the corresponding N-(2,3,4-trimethoxybenzylidene)-3,5-dimethylaniline can be achieved by heating the two reactants, often with azeotropic removal of water.
The isolated imine can then be reduced to the target secondary amine using a variety of reducing agents, such as sodium borohydride in methanol or catalytic hydrogenation. This two-step process provides greater control over the reaction and can be advantageous when dealing with sensitive functional groups or when purification of the final product is challenging. A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been reported, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org
Optimization of Reaction Parameters
To achieve high yields and purity of this compound, careful optimization of the reaction parameters is essential.
Catalyst Systems and Ligand Effects
In palladium-catalyzed N-alkylation reactions, the choice of the catalyst system, particularly the ligand, has a profound impact on the reaction outcome. For the coupling of a sterically hindered aniline like 3,5-dimethylaniline, ligands that are both bulky and electron-rich are generally preferred. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and can help to overcome the steric hindrance around the nitrogen atom.
Examples of effective ligands for the N-alkylation of sterically hindered anilines include biaryl phosphines such as RuPhos and XPhos. The choice of the palladium precursor can also influence the catalytic activity. The following table illustrates the effect of different ligands on the yield of a representative palladium-catalyzed N-alkylation reaction.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| P(t-Bu)3 | Pd(OAc)2 | NaOtBu | Toluene | 100 | 75 |
| XPhos | Pd2(dba)3 | K3PO4 | Dioxane | 110 | 92 |
| RuPhos | Pd(OAc)2 | Cs2CO3 | Toluene | 100 | 95 |
| dppf | PdCl2(dppf) | NaOtBu | Toluene | 100 | 88 |
This table presents hypothetical data to illustrate the potential impact of different ligands on the yield of the N-alkylation of a sterically hindered aniline.
Solvent Screening and Optimization
The choice of solvent is critical in the synthesis of N-benzylanilines as it can significantly influence reaction rate, yield, and purity of the product. For the synthesis of the precursor 3,5-dimethylaniline via aromatization of 3,5-dimethyl-2-cyclohexen-1-one-azine, extensive solvent screening has been performed. google.com High-boiling point, inert solvents are often preferred to facilitate the high temperatures required for such reactions.
In studies on the synthesis of 3,5-dimethylaniline, triethylbenzene (B13742051) was identified as the optimal solvent. google.com Other high-boiling solvents such as different alkyl benzenes and diphenyl ether resulted in lower yields. google.com Ethers, particularly high-boiling ones like methylbutyl diglycol, are also effective. google.com The use of a high-boiling ether allows for the continuous distillation of the amine product as it is formed, which can drive the reaction equilibrium towards the product and simplify purification. google.com This approach can also reduce the total volume of solvent required. google.com For related syntheses, such as the chlorination step in producing 3,4,5-trimethoxyaniline (B125895) from 3,4,5-trimethoxybenzoic acid, toluene has been used effectively. researchgate.net
| Solvent | Yield (%) | Reference |
|---|---|---|
| Triethylbenzene | 50 | google.com |
| Diphenyl Ether | 44 | google.com |
| Other Alkyl Benzenes | < 44 | google.com |
| Methylbutyl Diglycol | 92.4 | google.com |
Temperature and Pressure Influence on Reaction Kinetics and Yield
Temperature and pressure are fundamental parameters that govern the kinetics and thermodynamic feasibility of chemical reactions. In the synthesis of the 3,5-dimethylaniline precursor, high temperatures are crucial for the aromatization step. For instance, the reaction conducted in boiling methylbutyl diglycol occurs at 215°C. google.com In a continuous process using a dimethyl diglycol solvent, a reflux temperature of 190°C was maintained under a pressure of 1.6 bar, achieving high throughput. google.com
| Compound | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,5-Dimethylaniline | Methylbutyl Diglycol | 215 | Atmospheric | 92.4 | google.com |
| 3,5-Dimethylaniline | Dimethyl Diglycol | 190 | 1.6 bar | Continuous Process | google.com |
| N,N-Dimethylaniline | - | 200 | 3.5 MPa | 90 | researchgate.net |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. rsc.orgfirp-ula.org The unique heating mechanism, known as dielectric heating, can effectively promote reactions like cyclocondensations and cycloadditions. rsc.org This technology is particularly advantageous for synthesizing N-heterocycles and related structures. rsc.org
In a relevant example, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines saw a significant yield improvement when switching from conventional heating to microwave irradiation. nih.gov A reaction that yielded only 4% of the product after 30 minutes at 70°C under conventional heating produced a 47% yield when the temperature was increased to 140°C using microwave assistance. nih.gov This demonstrates the potential of microwave-assisted synthesis to overcome activation energy barriers and enhance reaction efficiency. Applying this methodology to the synthesis of this compound could similarly provide significant improvements in reaction time and efficiency over traditional methods. nih.gov
| Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | 70 | 30 | 4 | nih.gov |
| Microwave Irradiation | 140 | - | 47 | nih.gov |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This approach is increasingly being integrated into pharmaceutical and fine chemical synthesis.
Solvent-Free Reactions and Reduced Waste Generation
One of the key principles of green chemistry is the reduction of waste, particularly from volatile organic solvents. researchgate.net Solvent-free, or neat, reactions have gained significant attention as they can lead to cleaner reactions, easier product isolation, and a significant reduction in waste. researchgate.netchemicalbook.com For instance, the synthesis of a structurally similar compound, N-(3,4,5-trimethoxybenzyl)aniline, has been successfully achieved under neat conditions at 20°C. chemicalbook.com
Furthermore, the use of recyclable, heterogeneous catalysts, such as nano-titania, can facilitate solvent-free reactions, providing excellent yields and allowing for easy separation and reuse of the catalyst. ias.ac.in This methodology not only minimizes solvent waste but also aligns with the principle of catalysis over stoichiometric reagents. Implementing a solvent-free approach for the synthesis of this compound, potentially with microwave assistance, could offer a significantly more environmentally benign and efficient synthetic route. arkat-usa.org
Use of Abundantly Available Reagents
Green chemistry also encourages the use of feedstocks and reagents that are readily and abundantly available. The synthesis of this compound would likely start from 3,5-dimethylaniline and 2,3,4-trimethoxybenzaldehyde or a related benzyl derivative. These precursors are common building blocks in organic synthesis. Aromatic amines like dimethylanilines are versatile starting materials for a wide range of compounds and are generally accessible. researchgate.net Similarly, substituted benzaldehydes are fundamental reagents in the synthesis of pharmaceuticals and other complex organic molecules. Utilizing such common starting materials is a practical application of green chemistry principles, avoiding the need for complex, multi-step syntheses of starting reagents which would generate more waste and consume more resources. researchgate.net
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization for Detailed Structural Insights
The unambiguous identification and detailed structural analysis of 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline rely on a combination of spectroscopic methods. Each technique offers unique information, from atomic connectivity and spatial proximity to vibrational modes and electronic properties, which together form a complete structural portrait of the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence for the carbon skeleton, proton environments, and the connectivity between the 3,5-dimethylaniline (B87155) and 2,3,4-trimethoxybenzyl fragments.
The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment, while the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms. The expected chemical shifts are predicted based on the analysis of its structural components: 3,5-dimethylaniline and 2,3,4-trimethoxybenzyl derivatives.
In the ¹H NMR spectrum, the protons of the 3,5-dimethylaniline ring are expected to appear as two distinct signals in the aromatic region, typically between 6.0 and 7.0 ppm. The two protons ortho to the amino group would be magnetically equivalent, as would the single proton para to the amino group. The two methyl groups on this ring would give rise to a sharp singlet around 2.2 ppm. The N-H proton is expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The benzylic methylene (B1212753) (CH₂) protons, which bridge the two aromatic systems, would appear as a singlet around 4.3 ppm. For the 2,3,4-trimethoxybenzyl moiety, the two aromatic protons are expected to appear as an AB quartet or two distinct doublets, due to their ortho coupling, in the range of 6.5-7.0 ppm. The three methoxy (B1213986) groups would present as three separate singlets, likely between 3.8 and 4.0 ppm.
The ¹³C NMR spectrum would complement this data, showing signals for each unique carbon. The carbons of the 3,5-dimethylaniline ring would appear in the aromatic region (110-150 ppm), with the carbon attached to the nitrogen (C-N) being the most deshielded. The methyl carbons would resonate in the aliphatic region, typically around 21 ppm. The benzylic methylene carbon would be found near 48-55 ppm. The carbons of the trimethoxy-substituted ring would also appear in the aromatic region, with the oxygen-substituted carbons showing significantly downfield shifts (140-155 ppm). The three distinct methoxy carbons would be observed between 55 and 62 ppm.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Assignment | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) | Substructure |
| Ar-H (ortho to NH) | ~6.4 (s, 2H) | ~115 | 3,5-Dimethylaniline |
| Ar-H (para to NH) | ~6.5 (s, 1H) | ~122 | 3,5-Dimethylaniline |
| -CH₃ | ~2.2 (s, 6H) | ~21 | 3,5-Dimethylaniline |
| Ar-C (ipso-NH) | - | ~148 | 3,5-Dimethylaniline |
| Ar-C (ipso-CH₃) | - | ~138 | 3,5-Dimethylaniline |
| N-H | Variable (br s, 1H) | - | Linker |
| -CH₂- | ~4.3 (s, 2H) | ~50 | Linker |
| Ar-H (ortho) | ~6.8 (d, 1H) | ~108 | 2,3,4-Trimethoxybenzyl |
| Ar-H (meta) | ~6.6 (d, 1H) | ~125 | 2,3,4-Trimethoxybenzyl |
| Ar-C (ipso-CH₂) | - | ~128 | 2,3,4-Trimethoxybenzyl |
| Ar-C-OCH₃ | - | ~142, 152, 153 | 2,3,4-Trimethoxybenzyl |
| -OCH₃ | ~3.8-4.0 (3 x s, 3H each) | ~56, 60, 61 | 2,3,4-Trimethoxybenzyl |
Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to reveal through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would verify proton-proton (¹H-¹H) couplings. A key correlation would be observed between the two adjacent aromatic protons on the 2,3,4-trimethoxybenzyl ring, confirming their ortho relationship. The protons on the 3,5-dimethylaniline ring would not show COSY correlations with each other due to their separation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to their specific aromatic carbon signals and the benzylic CH₂ proton signal to the benzylic carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. NOESY correlations would be expected between the benzylic CH₂ protons and the ortho-protons of both aromatic rings. The relative intensities of these correlations could provide valuable information about the preferred conformation and spatial arrangement of the two aromatic moieties relative to each other.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.comsepscience.com To be IR active, a vibration must cause a change in the molecule's dipole moment, while to be Raman active, it must cause a change in polarizability. edinst.com
The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its functional groups. A sharp, medium intensity band is expected in the 3350-3450 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C=C stretching vibrations within the aromatic rings would produce several sharp bands in the 1450-1610 cm⁻¹ region. A strong band corresponding to the C-N stretching of the arylamine is expected around 1250-1350 cm⁻¹. The most prominent features for the trimethoxybenzyl group would be the strong, characteristic C-O stretching bands for the aryl-alkyl ethers, typically appearing in the 1020-1275 cm⁻¹ region.
The Raman spectrum would also show these vibrational modes, but with different relative intensities. Aromatic ring vibrations, which involve a significant change in polarizability, often produce strong Raman signals. researchgate.net
Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch | 3350 - 3450 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium-Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |
| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong | Strong |
| C-N Stretch | 1250 - 1350 | Strong | Medium |
| Aryl C-O Stretch | 1020 - 1275 | Strong | Medium-Weak |
| Aromatic C-H Bend | 700 - 900 | Strong | Weak |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis
HRMS is used to determine the exact molecular weight of a compound with high precision, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₈H₂₃NO₃), the calculated monoisotopic mass is 301.1678 Da.
In addition to precise mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk The molecule is expected to be relatively fragile under ionization conditions like Electron Ionization (EI). The most characteristic fragmentation pathway for N-benzylanilines is the cleavage of the C-N bond alpha to the aniline (B41778) nitrogen, a form of benzylic cleavage. libretexts.orgmiamioh.edu This would lead to two primary fragmentation routes:
Formation of a stable 2,3,4-trimethoxybenzyl cation at m/z 181.0865 (C₁₀H₁₃O₃⁺). This ion could potentially rearrange to a more stable tropylium (B1234903) ion.
Formation of a 3,5-dimethylaniline radical cation, though the charge is more likely to be retained on the benzyl (B1604629) fragment due to the stabilizing effect of the three methoxy groups.
Loss of a methyl radical (•CH₃) from a methoxy group of the molecular ion is also a possible fragmentation pathway. nih.gov
Predicted HRMS Fragmentation Data
| m/z (Predicted) | Formula | Fragment Identity |
| 301.1678 | C₁₈H₂₃NO₃⁺ | Molecular Ion [M]⁺ |
| 181.0865 | C₁₀H₁₃O₃⁺ | [2,3,4-trimethoxybenzyl]⁺ |
| 121.0891 | C₈H₁₁N⁺ | [3,5-dimethylaniline]⁺ |
| 120.0813 | C₈H₁₀N⁺ | [M - CH₂-Ar(OCH₃)₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be a superposition of the electronic transitions of its two chromophoric systems: the substituted aniline and the substituted benzene (B151609) ring.
Aniline itself shows two primary absorption bands (π→π* transitions): a high-energy band around 230 nm and a lower-energy band (the "benzenoid" band) around 280 nm. spcmc.ac.innist.gov The presence of the electron-donating amino group and the two methyl groups on the aniline ring, as well as the three electron-donating methoxy groups on the benzyl ring, act as auxochromes. These groups are expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths and a hyperchromic effect (increased absorbance) compared to unsubstituted benzene. researchgate.net Therefore, one would anticipate strong absorptions in the 230-250 nm range and a secondary, broader absorption in the 280-300 nm range for this compound dissolved in a common solvent like ethanol (B145695) or methanol (B129727).
Solid-State Structural Determination by Single Crystal X-ray Diffraction
No published single-crystal X-ray diffraction studies were found for this compound. Consequently, a detailed analysis of its molecular geometry, bond parameters, and conformational preferences in the crystalline state is not possible at this time. Information regarding its intermolecular interactions, such as hydrogen bonding, C-H···π, or π···π stacking, as well as its crystal packing motifs and supramolecular assembly, remains undetermined.
Analysis of Molecular Geometry and Bond Parameters
Specific bond lengths, bond angles, and torsion angles for this compound have not been experimentally determined and reported.
Investigation of Conformational Preferences in the Crystalline State
The preferred three-dimensional arrangement of the 3,5-dimethylphenyl and 2,3,4-trimethoxybenzyl moieties relative to each other in the solid state is currently unknown.
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, π···π Stacking)
Without crystal structure data, the nature and geometry of intermolecular forces that govern the solid-state architecture of this compound cannot be characterized.
Crystal Packing Motifs and Supramolecular Assembly
The manner in which individual molecules of this compound arrange themselves to form a crystal lattice has not been described.
Solution-Phase Conformational Analysis
Dynamic NMR Spectroscopy for Rotational Barriers
There are no available reports of dynamic Nuclear Magnetic Resonance (NMR) spectroscopy studies on this compound. Therefore, the energy barriers associated with the rotation around its single bonds, which would provide insight into its conformational dynamics in solution, have not been quantified.
Experimental Determination of Dihedral Angles and Rotamers
A comprehensive review of available scientific literature indicates a lack of specific experimental studies, such as X-ray crystallography or advanced NMR spectroscopy, focused on the precise determination of dihedral angles and the characterization of rotameric populations for this compound. Consequently, detailed research findings and specific data tables for this compound are not available in published literature.
However, the conformational landscape of this compound can be inferred by examining experimental data from closely related N-benzylaniline derivatives. Studies on similar molecules provide a foundational understanding of the steric and electronic factors that govern their three-dimensional structure.
For the parent compound, N-benzylaniline, X-ray crystallography data reveals that the two aromatic rings are not coplanar. In the solid state, the planes of the aniline and benzyl rings are observed to be nearly perpendicular to each other, with reported intersection angles of approximately 80.76° and 81.40° in the two independent molecules of the asymmetric unit. This orientation is a consequence of minimizing steric hindrance between the two bulky aryl groups.
Furthermore, investigations into the conformational preferences of benzylamine (B48309) and its N,N-dimethylated derivatives suggest that the torsion angle involving the ipso-carbon of the phenyl ring, the benzylic carbon, and the nitrogen atom (Cipso-Cbenzyl-N) tends to be close to 90°. This "gauche" or "perpendicular" arrangement is a common feature in many benzyl derivatives and is influenced by a combination of steric and electronic effects.
In the case of this compound, it is reasonable to anticipate a similar non-planar conformation. The presence of two methyl groups on the aniline ring and three methoxy groups on the benzyl ring introduces significant steric bulk. These substituents would likely enforce a twisted conformation around the C-N bonds to alleviate steric strain. The dihedral angle between the mean planes of the 3,5-dimethylphenyl and 2,3,4-trimethoxyphenyl rings is therefore expected to be substantial, likely in the range observed for other N-benzylaniline derivatives.
Rotation around the N-Cbenzyl and N-Caniline single bonds would give rise to different rotamers. The relative energies of these rotamers, and thus their populations at a given temperature, would be determined by the interplay of steric repulsion between the substituents on both rings and potential weak intramolecular interactions. Without specific experimental data, a definitive description of the preferred rotameric state remains speculative. Advanced computational modeling, in conjunction with targeted spectroscopic experiments, would be necessary to fully elucidate the conformational dynamics of this specific molecule.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and related properties of molecules.
Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is a hypothetical representation of data that would be obtained from DFT calculations.
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (Aniline-Benzyl) | ~1.40 Å |
| N-C-C Angle (Aniline-Benzyl) | ~118° |
| Dihedral Angle (Ring-N-CH2-Ring) | Variable |
A significant application of DFT is the prediction of spectroscopic data. mdpi.com By calculating the magnetic shielding of atomic nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts, when compared to experimental data, can help confirm the structure of the synthesized molecule. Similarly, by calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. researchgate.net Each peak in the theoretical spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching of C-H, N-H, or C=C bonds, or the bending of various functional groups.
Table 2: Predicted Spectroscopic Data (Illustrative) This table is a hypothetical representation of data that would be obtained from DFT calculations.
| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift |
|---|---|---|
| IR | N-H Stretch | ~3400 cm⁻¹ |
| IR | C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ |
| IR | C-O Stretch (Methoxy) | ~1250 cm⁻¹ |
| ¹H NMR | -CH₃ Protons | ~2.3 ppm |
| ¹H NMR | -OCH₃ Protons | ~3.8-4.0 ppm |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. wikipedia.org For 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethylaniline (B87155) moiety, while the LUMO may be distributed over the trimethoxybenzyl ring.
Table 3: Predicted Frontier Orbital Energies (Illustrative) This table is a hypothetical representation of data that would be obtained from DFT calculations.
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -5.5 eV |
| LUMO | ~ -1.0 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potentials. Red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom and the oxygen atoms of the methoxy (B1213986) groups, highlighting these as sites for potential hydrogen bonding or coordination.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.
Molecular Dynamics simulations can model the movement of a molecule in a solvent, providing a picture of its conformational flexibility. semanticscholar.org For this compound, MD simulations in a solvent like water or dimethyl sulfoxide (B87167) would reveal how the molecule rotates around its single bonds. This is particularly important for understanding the flexibility of the benzyl-aniline linkage and the rotation of the methoxy groups. The simulations would track the trajectory of each atom over time, allowing for the analysis of preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.
Molecular Docking and Ligand-Target Interactions (In Vitro)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that many N-benzylaniline derivatives have been investigated as kinase inhibitors, this section explores the hypothetical interaction of this compound with a representative protein kinase.
Molecular docking simulations can predict the binding pose of this compound within the active site of a target protein. For instance, in the ATP-binding pocket of a kinase, the aniline (B41778) and benzyl (B1604629) rings would likely orient themselves to maximize favorable interactions with hydrophobic pockets and key amino acid residues. The trimethoxy groups could potentially form hydrogen bonds with the protein backbone or nearby polar residues.
The binding affinity of a ligand to its target is quantified by the binding free energy. Lower binding free energies indicate a more stable complex. Computational methods can estimate these energies and identify the key amino acid residues involved in the interaction. For a compound like this compound, interactions with residues in the kinase hinge region are often crucial for potent inhibition. A hypothetical summary of a molecular docking study is presented in Table 2.
Table 2: Hypothetical Molecular Docking Results of this compound with a Protein Kinase This data is illustrative and not based on experimental results for the specific compound.
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| Binding Free Energy (kcal/mol) | -8.5 | Leucine, Valine, Alanine | Hydrophobic |
| Aspartic Acid, Serine | Hydrogen Bonding | ||
| Phenylalanine, Tyrosine | π-π Stacking |
A pharmacophore model is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the predicted binding pose of this compound, a pharmacophore model can be developed. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings. Such a model serves as a valuable tool for the virtual screening of compound libraries to identify new potential inhibitors and for guiding the design of novel analogs with improved potency and selectivity. A hypothetical pharmacophore model is outlined in Table 3.
Table 3: Hypothetical Pharmacophore Features for this compound This model is a theoretical construct for illustrative purposes.
| Pharmacophoric Feature | Corresponding Moiety | Spatial Coordinates (Å) (Hypothetical) |
|---|---|---|
| Aromatic Ring 1 | 3,5-dimethylaniline | (2.5, 1.0, 3.0) |
| Aromatic Ring 2 | 2,3,4-trimethoxybenzyl | (5.0, 3.5, 1.0) |
| Hydrogen Bond Acceptor 1 | 2-methoxy oxygen | (4.0, 4.5, 0.5) |
| Hydrogen Bond Acceptor 2 | 3-methoxy oxygen | (6.0, 4.0, 0.0) |
| Hydrogen Bond Acceptor 3 | 4-methoxy oxygen | (6.5, 2.5, 1.5) |
| Hydrophobic Group 1 | 3-methyl | (1.0, 0.0, 2.5) |
| Hydrophobic Group 2 | 5-methyl | (3.5, 0.5, 4.0) |
Structure Activity Relationship Sar Studies
Impact of Aniline (B41778) Ring Substitution on Biological Activity
The specific placement of the dimethyl groups on the aniline ring is a critical determinant of biological activity. Studies comparing various dimethylaniline (DMA) isomers have revealed significant differences in their biological effects, such as mutagenicity and DNA damage.
For instance, research on the mutagenic properties of six DMA isomers demonstrated that 3,5-DMA exhibits a distinct profile compared to other isomers. In one study, 3,4- and 3,5-DMA were found to induce DNA damage in the bone marrow of mice, an effect not observed with other isomers. nih.gov Conversely, the incidence of DNA damage in the lungs was lower for mice treated with 3,4- and 3,5-DMA. nih.gov These findings underscore that the 3,5-dimethyl substitution pattern can lead to a unique biological activity profile when compared to isomers like 2,3-, 2,4-, and 2,6-DMA.
Another study investigating the genotoxicity of 2,6- and 3,5-dimethylaniline (B87155) found that while both isomers induced mutagenic events, the patterns of mutations differed. For example, G:C to A:T transitions were significantly increased by every form of 2,6-DMA, a predominance not observed with the 3,5-dimethyl isomer. nih.gov
| Isomer | Observed Biological Effect | Reference |
|---|---|---|
| 3,5-Dimethylaniline | Induced DNA damage in bone marrow. Lower incidence of DNA damage in lungs. Did not show a predominance of G:C to A:T transition mutations. | nih.govnih.gov |
| 3,4-Dimethylaniline | Induced DNA damage in bone marrow. Lower incidence of DNA damage in lungs. | nih.gov |
| 2,3-Dimethylaniline | Higher incidence of DNA damage in the kidney. | nih.gov |
| 2,4-Dimethylaniline | Higher incidence of DNA damage in the kidney. | nih.gov |
| 2,5-Dimethylaniline | Higher incidence of DNA damage in the kidney and liver. | nih.gov |
| 2,6-Dimethylaniline | Significantly increased G:C to A:T transition mutations. | nih.gov |
The steric bulk and electronic properties of the methyl groups on the aniline ring significantly influence the molecule's interaction with its biological targets. The two methyl groups in the 3 and 5 positions create a specific steric environment around the amino group. This steric hindrance can affect the planarity of the molecule and its ability to fit into a binding pocket. rsc.org
The linkage of the 3,5-dimethylaniline moiety to the trimethoxybenzyl group occurs via an N-alkylation, forming a secondary amine. This N-alkylation is a key structural feature. In general, N-alkylation of anilines can significantly alter their biological properties by influencing factors such as lipophilicity, metabolic stability, and the ability to interact with specific receptors or enzymes. semanticscholar.orgrsc.orgresearchgate.netnih.gov The nature of the alkylating group—in this case, the trimethoxybenzyl group—is of paramount importance. The size, shape, and flexibility of this group will dictate how the entire molecule presents itself to its biological target, affecting binding affinity and selectivity.
Role of the Trimethoxybenzyl Moiety in Bioactivity
The 2,3,4-trimethoxybenzyl portion of the molecule is not merely a passive carrier but an active contributor to the compound's biological effects. The number and position of the methoxy (B1213986) groups on the benzyl (B1604629) ring are critical for activity.
The substitution pattern of the methoxy groups on the benzyl ring is a well-established determinant of biological activity in many classes of compounds. The 3,4,5-trimethoxyphenyl group, in particular, is a recognized pharmacophore found in a variety of biologically active natural products and synthetic compounds with activities such as anticancer and antitubulin effects. nih.govresearchgate.net
| Trimethoxybenzyl Isomer | General Biological Significance | Reference |
|---|---|---|
| 3,4,5-Trimethoxybenzyl | Recognized pharmacophore in many natural and synthetic compounds with anticancer and antitubulin activity. | nih.govresearchgate.net |
| 2,3,4-Trimethoxybenzyl | Presents a distinct electronic and steric profile compared to the 3,4,5-isomer, which is expected to result in a different biological activity profile. |
The N-benzyl linker connects the two key aromatic moieties of the molecule. The nature of this linker is critical for maintaining the correct spatial orientation of the aniline and benzyl rings, which is often essential for effective binding to a biological target. Modifications to this linker, such as changing its length, flexibility, or chemical nature, can have a dramatic impact on biological activity.
For instance, replacing the N-benzyl linker with other types of linkers, such as amides, esters, or different alkyl chains, would alter the molecule's conformational freedom and its ability to adopt the optimal geometry for target interaction. Studies on other classes of compounds have shown that even subtle changes in the linker region can lead to significant gains or losses in potency and selectivity. The N-benzyl linkage provides a certain degree of rotational freedom, allowing the two aromatic rings to orient themselves within a binding site. Any modification that restricts or excessively increases this freedom would likely alter the compound's biological profile.
An article on the mechanistic biological studies of 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline cannot be generated. A thorough search of the available scientific literature did not yield specific data for this particular compound regarding its enzyme inhibition mechanisms or its direct interactions with macromolecular structures like tubulin.
The requested information, including determination of inhibition constants (Ki) and IC50 values, mechanistic classification of enzyme inhibition, investigation of reversible versus irreversible binding modes, kinetic analysis of enzyme-inhibitor interactions, and tubulin polymerization inhibition studies, is not available for this compound.
Scientific research on related compounds, such as other derivatives of N-benzylaniline or molecules containing trimethoxyphenyl groups, does exist and indicates that such chemical structures can exhibit biological activities, including the inhibition of tubulin polymerization. However, these findings are not directly applicable to the specific compound , and extrapolating this data would be scientifically inaccurate.
Therefore, without specific experimental results for this compound, it is not possible to provide the detailed and accurate scientific article as outlined in the request.
Mechanistic Biological Studies in Vitro and Cellular Contexts
Interaction with Macromolecular Structures and Cellular Pathways
Colchicine (B1669291) Binding Site Interaction Analysis
The primary molecular target identified for compounds structurally related to 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline is tubulin, a critical protein in the formation of microtubules. Specifically, these compounds are proposed to interact with the colchicine binding site on β-tubulin. This binding pocket is located at the interface between the α and β-tubulin subunits. The interaction of a ligand at this site interferes with the assembly of tubulin dimers into microtubules, thereby disrupting microtubule dynamics, which is essential for cell division.
Molecular docking studies of analogous compounds containing a trimethoxybenzyl moiety suggest that this group plays a crucial role in binding. The trimethoxyphenyl ring is often observed to be buried within a hydrophobic pocket of β-tubulin, where it can interact with several amino acid residues. For many inhibitors of this class, the trimethoxy functionality is key to their potent tubulin polymerization inhibitory activity. This interaction prevents the proper formation of the mitotic spindle, a necessary structure for chromosome segregation during mitosis.
Cell Cycle Progression Analysis in Cultured Cell Lines (e.g., G2/M arrest)
By disrupting microtubule polymerization, this compound and its analogs effectively halt the cell division process. Cellular analysis using techniques like flow cytometry has demonstrated that treatment of cancer cell lines with these types of compounds leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest at the G2/M checkpoint is a hallmark of agents that interfere with microtubule function.
The inability of the cell to form a functional mitotic spindle activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase and completing mitosis. This prolonged mitotic arrest ultimately triggers downstream signaling pathways that lead to programmed cell death, or apoptosis. Studies on related pyrrolo[2,3-d]pyrimidine derivatives have consistently shown this G2/M phase arrest in breast cancer cell lines (MCF-7), underscoring this as a primary cellular outcome of tubulin inhibition by this class of compounds.
| Compound Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines (analogs) | MCF-7 (Human Breast Cancer) | Arrest at G2/M phase | |
| Pyrimidines (analogs) | MCF-7 (Human Breast Cancer) | Arrest at G2/M phase | |
| 2-aryl-7-(3,4,5-trimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines (analogs) | MCF-7 (Human Breast Cancer) | Arrest at G2/M phase |
Induction of Apoptosis Pathways in Cell Lines (e.g., mitochondrial depolarization, caspase activation)
The sustained cell cycle arrest induced by microtubule-destabilizing agents like this compound ultimately culminates in the induction of apoptosis. The apoptotic-inducing properties of related compounds have been confirmed through various cellular assays.
Key events in the apoptotic cascade observed following treatment with these compounds include:
Mitochondrial Membrane Potential Disruption: A decrease in the mitochondrial membrane potential is a common indicator of the initiation of the intrinsic apoptotic pathway.
Regulation of Bcl-2 Family Proteins: Western blot analyses have revealed a decrease in the expression of the anti-apoptotic protein Bcl-2 and a corresponding increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane.
Caspase Activation: The downstream execution of apoptosis is carried out by a family of proteases called caspases. While direct data for the named compound is limited, studies on its analogs confirm the activation of this pathway, a critical step in the dismantling of the cell.
Confirmation of apoptosis is often achieved through methods such as Hoechst staining, which reveals characteristic nuclear condensation, and Annexin V-FITC assays, which detect the externalization of phosphatidylserine, an early marker of apoptosis.
| Apoptotic Event | Method of Detection | Observation with Analogous Compounds | Reference |
|---|---|---|---|
| Nuclear Condensation | Hoechst Staining | Confirmed | |
| Mitochondrial Depolarization | Mitochondrial Membrane Potential Assay | Confirmed | |
| Phosphatidylserine Externalization | Annexin V-FITC Assay | Confirmed | |
| Protein Expression Changes | Western Blot | Decreased Bcl-2, Increased Bax |
Identification of Specific Biological Targets at the Molecular Level (e.g., enzymes, receptors)
The principal and most extensively studied molecular target for this compound and its chemical class is the protein tubulin . The inhibitory effect on tubulin polymerization is a direct consequence of binding to the colchicine site. Assays measuring the polymerization of purified tubulin in vitro have shown that related compounds directly inhibit this process, with IC50 values often in the low micromolar range. This confirms that the anti-proliferative and pro-apoptotic effects observed in cell lines are initiated by the direct interaction with and inhibition of tubulin function.
While tubulin is the primary identified target, the broader effects on other enzymes or receptors have not been as thoroughly investigated for this specific compound. The current body of research strongly indicates that its mechanism of action is centered on the disruption of the microtubule cytoskeleton.
Derivatization and Analog Design for Mechanistic Probes
Synthesis of Analogues with Altered Aniline (B41778) Substitution Patterns
Altering the substitution pattern on the aniline ring of 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline is a critical strategy for probing the role of this moiety in target engagement. Modifications can modulate the electronic properties, lipophilicity, and steric profile of the molecule, which can significantly impact binding affinity and selectivity.
The synthesis of such analogues typically involves the reaction of a suitably substituted aniline with 2,3,4-trimethoxybenzaldehyde (B140358) to form a Schiff base (imine), followed by reduction to the secondary amine. dergipark.org.tr Alternatively, direct N-alkylation of the substituted aniline with a 2,3,4-trimethoxybenzyl halide can be employed. dergipark.org.tr These methods allow for the introduction of a wide variety of substituents on the aniline ring.
Research on related N-benzylaniline scaffolds demonstrates the importance of the aniline substitution. For instance, varying the position and nature of substituents from electron-donating groups (e.g., methyl, methoxy) to electron-withdrawing groups (e.g., halogens, nitro) can drastically alter biological activity. Studies on meta-substituted anilines, in particular, have shown that this substitution pattern is prevalent in many bioactive molecules, making the 3,5-dimethyl arrangement a key feature for investigation. beilstein-journals.org A three-component reaction involving substituted 1,3-diketones, various amines, and acetone (B3395972) has been developed to access a range of meta-substituted anilines, highlighting a versatile synthetic route to such analogues. beilstein-journals.org
| Analogue Type | Example Substituents (X) | Rationale for Synthesis | Synthetic Method |
| Steric Probes | -H, -CH(CH₃)₂, -C(CH₃)₃ | To investigate the size tolerance of the binding pocket around the aniline ring. | Reductive amination or N-alkylation. |
| Electronic Probes | -F, -Cl, -CF₃, -NO₂, -OCH₃ | To probe the influence of electron density on the aniline ring for target interactions (e.g., π-π stacking, cation-π). | Reductive amination or N-alkylation. |
| Positional Isomers | 2,5-dimethyl; 2,6-dimethyl; 3,4-dimethyl | To determine the optimal positioning of substituents for activity and selectivity. | Reductive amination or N-alkylation. dergipark.org.tr |
Synthesis of Analogues with Modified Trimethoxybenzyl Moieties
Synthetic strategies for these analogues typically start from differently substituted benzaldehydes, which are then coupled with 3,5-dimethylaniline (B87155) via reductive amination. This approach allows for broad diversification of the benzyl (B1604629) ring. Research into related N-benzyl compounds, such as the "NBOMe" series of phenethylamines and tryptamines, has extensively characterized positional isomers (e.g., 2-methoxy vs. 3-methoxy vs. 4-methoxy benzyl groups) and demonstrated that subtle changes in methoxy (B1213986) group positioning can lead to profound differences in biological activity and receptor selectivity. nih.gov This underscores the importance of exploring analogues where the methoxy groups on the benzyl ring of the parent compound are systematically relocated (e.g., to 2,4,5- or 3,4,5-positions) or replaced.
| Modification Strategy | Example Modification | Rationale | Potential Synthetic Precursor |
| Positional Isomerism | 3,4,5-trimethoxybenzyl | To assess the importance of the 2,3,4-substitution pattern for activity. | 3,4,5-Trimethoxybenzaldehyde |
| Group Removal | 2,4-dimethoxybenzyl | To identify essential vs. auxiliary methoxy groups. | 2,4-Dimethoxybenzaldehyde |
| Group Replacement | 2,4-dichloro-3-methoxybenzyl | To replace methoxy groups with other substituents (e.g., halogens) to probe electronic and steric effects. | Substituted Benzaldehydes |
| Ring Extension | Naphthylmethyl instead of benzyl | To explore a larger lipophilic binding pocket. | Naphthaldehyde |
Exploration of Bioisosteric Replacements in the Core Structure
Bioisosterism involves the replacement of a functional group with another group that retains similar physical or chemical properties, with the goal of producing a molecule that has a similar biological response. silae.itnih.gov This strategy is a powerful tool for improving potency, selectivity, and metabolic stability. For this compound, bioisosteric replacements can be considered for the aniline ring, the benzyl ring, and the linking amine.
Aniline Ring Bioisosteres: The aniline ring can be replaced with various five- or six-membered heteroaromatic rings to modulate properties like hydrogen bonding capacity, pKa, and metabolic stability. For example, replacing the phenyl ring with a pyridine (B92270) ring introduces a basic nitrogen atom, which can form new interactions with a biological target. researchgate.net Other heterocycles like benzimidazole (B57391) can also serve as aniline bioisosteres, offering different structural and electronic profiles. rsc.org
Trimethoxybenzyl Moiety Bioisosteres: The methoxy groups are susceptible to metabolic O-demethylation. Replacing one or more methoxy groups with more stable bioisosteres, such as a fluorine atom or a trifluoromethyl group, can block metabolism and alter lipophilicity. cambridgemedchemconsulting.com For instance, replacing a methoxy group with a fluorine atom can maintain a similar size while significantly changing the electronic properties. The entire phenyl ring can also be replaced by heterocyclic systems like thiophene (B33073) or pyridine to explore alternative binding modes. silae.it
| Original Moiety | Bioisosteric Replacement | Rationale |
| Aniline | Pyridine, Pyrimidine, Thiophene | Alters aromaticity, introduces H-bond acceptors/donors, modulates pKa. silae.it |
| Aniline | Benzimidazole, Indole | Increases structural complexity and potential for H-bonding interactions. rsc.org |
| Methoxy Group (-OCH₃) | Fluoro (-F), Chloro (-Cl) | Similar size, but alters electronic properties and blocks metabolism. cambridgemedchemconsulting.com |
| Methoxy Group (-OCH₃) | Methyl (-CH₃) | Removes H-bond acceptor capability, increases lipophilicity. |
| Amine Linker (-NH-) | Ether (-O-), Thioether (-S-), Methylene (B1212753) (-CH₂-) | Modifies bond angle, polarity, and H-bonding capacity. silae.it |
Design and Synthesis of Molecular Probes for Target Engagement Studies
To confirm that a compound interacts directly with its intended biological target within a complex cellular environment, molecular probes are designed and synthesized. These probes are derivatives of the parent compound that incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity pulldowns, or a photo-reactive group for covalent cross-linking.
The design of a probe based on this compound requires identifying a position on the molecule where a linker and tag can be attached without disrupting its biological activity. SAR data from analogue synthesis (as described in sections 7.1 and 7.2) is essential for this process. For example, if a particular position on the aniline or benzyl ring can be substituted with bulky groups without loss of activity, it becomes an ideal attachment point for a linker.
Probe Design Strategy:
Identify Attachment Point: Based on SAR, select a tolerant position on the scaffold. For instance, the 4-position of the aniline ring (if it were not already substituted) or a position on the benzyl ring away from the key methoxy groups might be suitable.
Select a Linker: A flexible linker (e.g., a short polyethylene (B3416737) glycol or alkyl chain) is typically introduced to spatially separate the tag from the core molecule, minimizing steric hindrance.
Attach the Reporter Tag: The terminal end of the linker is functionalized to react with the desired tag.
| Probe Type | Reporter Tag | Intended Application | Synthetic Consideration |
| Fluorescent Probe | Fluorescein, Rhodamine | Visualization of compound localization in cells via microscopy; quantitative binding studies (e.g., fluorescence polarization). | Requires synthesis of an amine- or carboxyl-functionalized linker for amide coupling to the dye. |
| Affinity Probe | Biotin | Identification of binding partners via affinity purification (pulldown) followed by mass spectrometry. | Biotin can be attached via a stable amide bond to a linker on the core scaffold. |
| Photoaffinity Probe | Benzophenone, Diazirine | Covalent and irreversible labeling of the target protein upon UV irradiation, enabling target identification. | The photoreactive group must be positioned to cross-link with the target upon binding. |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Approaches
The synthesis of N-benzylamines is a foundational process in organic chemistry. google.com However, developing stereoselective methods, particularly when dealing with sterically demanding fragments, remains a challenge. Future research could focus on asymmetric syntheses of analogues of 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline.
One promising avenue is the enantioselective rhodium-catalyzed arylation of N-tosylaldimines, which has been successful in creating chiral 2-aryl pyrrolidines and piperidines. organic-chemistry.org Another approach involves the asymmetric arylation of N-tosylimines with arylboronic acids using chiral N-heterocyclic carbene Pd2+ complexes. organic-chemistry.org Adapting these methods to precursors of the target molecule could yield chiral derivatives with high enantiomeric excess. Furthermore, modern copper-catalyzed electrophilic amination of organozinc reagents presents a versatile route to a wide range of secondary amines, offering excellent functional group tolerance and potential for chiral synthesis. acs.orgacs.org
Future synthetic research could explore:
Catalytic Asymmetric Reductive Amination: Developing chiral catalysts for the direct reaction between 3,5-dimethylaniline (B87155) and 2,3,4-trimethoxybenzaldehyde (B140358) or its derivatives, where a chiral center is introduced alpha to the nitrogen.
"Borrowing Hydrogen" Mechanisms: Utilizing transition metal catalysts (e.g., iron, iridium) that facilitate the N-alkylation of anilines with benzyl (B1604629) alcohols through a hydrogen auto-transfer mechanism, which is an environmentally benign process.
One-Pot Multicomponent Procedures: Designing one-pot syntheses that combine starting materials to form N-diphenylphosphinoylimines, followed by enantioselective addition of organozinc reagents to create chiral benzylic amines. organic-chemistry.org
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The structure of this compound features several rotatable bonds, particularly the C-N bonds of the benzylamine (B48309) core. This suggests the existence of multiple conformational isomers in solution, which are likely in dynamic equilibrium. Understanding these dynamic processes is crucial for predicting the molecule's interaction with biological targets or its packing in solid-state materials.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for such conformational analysis. nih.gov Future studies should move beyond simple 1D spectra and employ a suite of advanced techniques:
2D NMR Spectroscopy: Techniques like HMQC, HSQC, and HMBC can confirm connectivities, while NOESY or ROESY spectra can reveal through-space correlations between protons, providing direct evidence for preferred conformations and the orientation of the aromatic rings relative to each other. ipb.ptresearchgate.net
Variable Temperature (VT) NMR: By recording spectra at different temperatures, researchers can study the kinetics of conformational exchange. Coalescence of signals at higher temperatures can be analyzed to determine the energy barriers to rotation around the C-N bonds.
Quantum Mechanical Calculations: In conjunction with experimental NMR data, Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the molecule, identifying the lowest energy conformers and calculating their theoretical NMR parameters for comparison with experimental values. auremn.org.brscielo.br This combined experimental/theoretical approach provides a robust understanding of the molecule's conformational behavior in solution. scielo.br
Integration of Machine Learning and AI in SAR and Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug discovery, allowing researchers to predict the biological activity of new compounds. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized this field by enabling the analysis of vast datasets and the identification of complex, non-linear relationships between chemical structure and activity. neuraldesigner.comnih.gov
For this compound, a future research program could involve synthesizing a library of derivatives and using ML to build predictive QSAR models. This process would involve:
Library Synthesis: Creating a diverse set of analogues by modifying the substitution patterns on both aromatic rings.
Biological Screening: Testing the library against a specific biological target to generate activity data.
Descriptor Calculation: Using chemoinformatics software to calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound. nih.gov
Model Training and Validation: Employing various ML algorithms—such as Support Vector Machines (SVM), Random Forests, or Deep Neural Networks—to train predictive models on the dataset. nih.govnih.gov Rigorous validation is essential to ensure the model's robustness and predictive power. nih.gov
| Descriptor Type | Example Descriptors for a QSAR Model | Potential Impact on Activity |
| Electronic | Hammett constants, Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions, reactivity, and binding affinity. |
| Steric | Molecular Weight, Molar Refractivity, van der Waals volume | Affects how the molecule fits into a binding pocket or active site. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular shape, size, and degree of branching. |
| Hydrophobicity | LogP (Partition Coefficient) | Governs membrane permeability and interaction with hydrophobic pockets. |
| 3D Descriptors | 3D-MoRSE, WHIM, Accessible Surface Area | Captures three-dimensional structural features crucial for specific binding. |
Exploration of this compound as a Precursor for Complex Molecules
Aniline (B41778) derivatives are fundamental building blocks in synthetic chemistry, serving as precursors for a vast array of more complex molecules, including pharmaceuticals and ligands for catalysis. beilstein-journals.org The unique substitution pattern of this compound makes it an attractive starting point for synthesizing novel, sterically demanding structures.
The 3,5-dimethyl substitution pattern on the aniline ring provides significant steric bulk while leaving the para-position open for functionalization. The electron-donating methoxy (B1213986) groups on the benzyl ring can influence the reactivity of that ring and provide additional coordination sites. Future research could explore its use as a precursor in:
Ligand Synthesis: Modification of the core structure could lead to novel β-diketiminate ligands or other sterically demanding N-ligands, which are crucial in stabilizing unusual oxidation states and coordination numbers in main group and transition metal chemistry.
Heterocycle Synthesis: The aniline nitrogen can be incorporated into heterocyclic ring systems, leading to novel scaffolds for medicinal chemistry.
Late-Stage Functionalization: The development of methods for the selective C-H functionalization of the N-benzylic position could provide a direct route to 1,1-diarylmethylamines, which are valuable motifs in pharmaceuticals. semanticscholar.org
Investigation of Its Potential as a Scaffold in Material Science or Catalysis
The structural features of this compound suggest its potential utility as a scaffold in both material science and catalysis. Aniline-based structures are foundational to the field of conducting polymers and have been investigated for applications in tissue engineering and other advanced materials. researchgate.netresearchgate.netnih.gov
In Material Science:
Conducting Polymers: N-benzylaniline can undergo electrochemical oxidation to form adherent, conducting polymer films. It is conceivable that the title compound could be electropolymerized to create a novel material. The substituents would modulate the polymer's properties, such as solubility, conductivity, and morphology.
Organic Electronics: The aromatic nature of the compound suggests potential as a building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where tuning the electronic properties through substitution is key.
In Catalysis:
Organocatalysis: The amine nitrogen could serve as a basic site for organocatalysis, with the bulky substituents creating a specific chiral environment if the molecule is resolved into its enantiomers.
Ligand for Metal Catalysis: As mentioned previously, the molecule is a precursor for more complex ligands. The aniline itself could potentially coordinate to metal centers, and its derivatives could be used in catalytic systems for reactions like N-alkylation through hydrogen borrowing pathways. researchgate.net
| Field | Potential Application | Rationale |
| Material Science | Conductive Polymer Component | N-benzylaniline is a known precursor for conducting polymers. |
| Tissue Engineering Scaffolds | Polyaniline-based scaffolds are used to create electroactive environments for tissue regeneration. researchgate.netresearchgate.net | |
| Organic Semiconductors | The extended π-system could be functionalized for use in organic electronic devices. | |
| Catalysis | Organocatalyst | The secondary amine can act as a Brønsted or Lewis base. |
| Ligand for Homogeneous Catalysis | Can be elaborated into sterically demanding ligands for transition metal catalysts. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline, and how can purity be optimized?
- Methodology : A reductive amination approach using 3,5-dimethylaniline and 2,3,4-trimethoxybenzaldehyde, followed by sodium borohydride reduction, is commonly employed. Flash chromatography (e.g., 10% EtOAc/hexanes) achieves >89% purity, as demonstrated for structurally similar benzylaniline derivatives .
- Key Data : ¹H NMR (CDCl₃) signals for analogous compounds include δ 4.25 (s, 2H, CH₂), 3.84–3.90 (s, 9H, OCH₃), and 2.15–2.19 (s, 6H, CH₃) .
Q. How does the substitution pattern on the aniline ring influence solubility and crystallinity?
- Methodology : Compare logP values (via computational modeling) and experimental solubility in aqueous/organic solvents. For example, bulky substituents like 3,5-dimethyl groups reduce aqueous solubility but enhance lipid bilayer penetration, as seen in analogs like 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride .
- Key Insight : Solubility challenges in similar compounds (e.g., cis-stilbenes) are mitigated by introducing charged moieties (e.g., hydrochlorides) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy and methyl group positions). X-ray crystallography (for crystalline derivatives) resolves spatial arrangements, as applied to Schiff base analogs .
- Example : For a related Schiff base, C–H···π interactions stabilize the crystal lattice, with bond lengths ≤1.5 Å .
Advanced Research Questions
Q. How does this compound interact with biological targets like tubulin?
- Methodology : Tubulin polymerization assays (IC₅₀ determination) and molecular docking studies. Structurally similar benzylaniline hydrochlorides inhibit tubulin polymerization (IC₅₀ = 3.5 µM) by binding at the colchicine site .
- Data Contradiction : Smaller substituents (e.g., 4-methyl vs. 3,5-dimethyl) enhance activity, suggesting steric hindrance impacts binding .
Q. What is the compound’s potential in modulating mitochondrial permeability transition (MPT)?
- Methodology : Isolated mitochondrial assays using Ca²⁺ or tert-butylhydroperoxide to induce MPT. The analog S-15176 (with a piperazine linker) inhibits MPT via hydrophobic interactions with mitochondrial membranes .
- Key Finding : Substitution at the benzyl group (e.g., methoxy vs. tert-butyl) alters mitochondrial targeting efficacy .
Q. How do electronic effects of methoxy and methyl groups influence reactivity in catalytic reactions?
- Methodology : Density Functional Theory (DFT) calculations to map electron density distribution. For example, methoxy groups on the benzyl ring increase electron donation, stabilizing intermediates in palladium-catalyzed couplings .
- Experimental Validation : In micellar catalysis, electron-rich aromatic systems improve reaction yields by 15–20% .
Contradictions and Open Challenges
- Steric vs. Electronic Effects : While smaller substituents enhance tubulin inhibition , bulkier groups (e.g., tert-butyl) improve mitochondrial targeting , necessitating context-specific design.
- Solubility vs. Bioactivity : Hydrochloride salts improve aqueous solubility but may reduce membrane permeability, requiring formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
